molecular formula C17H14BrN5O B2841785 (2-(4-bromophenyl)-2H-tetrazol-5-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone CAS No. 1396875-08-3

(2-(4-bromophenyl)-2H-tetrazol-5-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No.: B2841785
CAS No.: 1396875-08-3
M. Wt: 384.237
InChI Key: ACPLGSVQAZDHMB-UHFFFAOYSA-N
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Description

(2-(4-bromophenyl)-2H-tetrazol-5-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone is a useful research compound. Its molecular formula is C17H14BrN5O and its molecular weight is 384.237. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Functionalization

This compound is part of a broader category of chemicals that are synthesized through complex organic reactions, aiming at achieving targeted structural features for specific applications. For example, the synthesis of similar compounds involves innovative methods for functionalizing the quinoline and isoquinoline scaffolds, which are crucial for the development of pharmaceuticals and materials science.

  • Simultaneous Double C2/C3 Functionalization of Quinoline : A method for the double C2/C3 functionalization of the quinoline molecule to synthesize derivatives, showcasing the versatility of quinoline as a scaffold for further chemical modifications (Belyaeva, K., Nikitina, L., Afonin, A., & Trofimov, B., 2018).

  • Antioxidant Properties of Derivatives : The synthesis and antioxidant properties of compounds involving bromophenyl and dihydroisoquinolinyl groups, indicating potential for biological activity, including the scavenging of free radicals which is pivotal for developing therapeutic agents (Çetinkaya, Y., Göçer, H., Menzek, A., & Gülçin, I., 2012).

  • Divergent Synthesis Involving Palladium(0)-Catalyzed Carbonylation : The palladium(0)-catalyzed carbonylation presents a method for the synthesis of complex alkaloids from simpler bromophenyl and dihydroisoquinoline precursors, demonstrating the compound's relevance in synthetic organic chemistry (Orito, K., Miyazawa, M., Kanbayashi, R., Tokuda, M., & Suginome, H., 1999).

Potential Bioactivity

While the direct studies on (2-(4-bromophenyl)-2H-tetrazol-5-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone are not available, research on structurally related compounds provides insights into the potential bioactivity of such molecules. These studies suggest applications in drug development, particularly in areas like antioxidant properties, antimicrobial activity, and as intermediates for further pharmaceutical synthesis.

  • Antioxidant and Radical Scavenging Activities : The evaluation of similar compounds for their antioxidant and radical scavenging activities, comparing their effectiveness with standard antioxidants. Such studies underscore the potential therapeutic applications of these compounds in combating oxidative stress-related diseases (Balaydın, H. T., Gülçin, I., Menzek, A., Göksu, S., & Şahin, E., 2010).

  • Discovery of Selective Butyrylcholinesterase Inhibitors : Research into derivatives shows the design and synthesis of selective inhibitors targeting butyrylcholinesterase, an enzyme linked to neurodegenerative diseases. This suggests the compound's framework could be useful in creating new therapeutic agents (Jiang, C.-S., Ge, Y.-X., Cheng, Z.-Q., Wang, Y., Tao, H., Zhu, K., & Zhang, H., 2019).

Properties

IUPAC Name

[2-(4-bromophenyl)tetrazol-5-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN5O/c18-14-5-7-15(8-6-14)23-20-16(19-21-23)17(24)22-10-9-12-3-1-2-4-13(12)11-22/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACPLGSVQAZDHMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.